Reactive Blue 247
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Overview
Description
Reactive Blue 247 is a synthetic dye belonging to the class of anthraquinone dyes. It is known for its vibrant blue color and is primarily used in various industrial applications, including textile dyeing and contact lens coloring. The chemical formula of this compound is C26H26N2O6, and it has a molecular weight of 462.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Reactive Blue 247 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The primary synthetic route involves the reaction of 1,4-diaminoanthraquinone with 2-methacryloxyethyl chloride under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process begins with the preparation of the anthraquinone derivative, followed by its reaction with 2-methacryloxyethyl chloride. The reaction mixture is then purified through filtration and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Reactive Blue 247 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The dye can undergo substitution reactions, where functional groups on the anthraquinone ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted anthraquinone derivatives and amine compounds .
Scientific Research Applications
Reactive Blue 247 has several scientific research applications, including:
Chemistry: Used as a colorant in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.
Mechanism of Action
The mechanism of action of Reactive Blue 247 involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can result in changes in the structure and function of the target molecules, leading to the desired effects, such as staining or color development .
Comparison with Similar Compounds
Reactive Blue 19: Another anthraquinone dye with similar applications but different chemical structure.
Reactive Blue 246: A closely related compound with similar properties and uses.
Uniqueness of Reactive Blue 247: this compound is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes with various substrates makes it particularly valuable in applications requiring high color fastness and stability .
Properties
IUPAC Name |
2-[[4-[2-(2-methylprop-2-enoyloxy)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-15(2)25(31)33-13-11-27-19-9-10-20(28-12-14-34-26(32)16(3)4)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,27-28H,1,3,11-14H2,2,4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSSMAWGVJTGOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCNC1=C2C(=C(C=C1)NCCOC(=O)C(=C)C)C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109561-07-1 |
Source
|
Record name | Reactive Blue 247 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109561071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4-{[2(-methylprop-2-enoyloxy)ethyl]amino}-9,10-dioxoanthryl)amino]ethyl 2-methylprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REACTIVE BLUE 247 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC8Q74DJ05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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